Home > Products > Screening Compounds P93548 > 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one - 53975-70-5

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one

Catalog Number: EVT-374242
CAS Number: 53975-70-5
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Chiral Chromatography & Hydrogenation: Racemic benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is separated into its enantiomers using chiral chromatography. Subsequent hydrogenation of one enantiomer ([α]22 D = +10°) in the presence of Pd/C in methanol yields octahydro-3H-pyrrolo[3,4-c]pyridin-3-one, a precursor to the target compound. []
  • Multi-step Synthesis involving N-Phenylglycines and Maleimides: Functionalized 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones (structurally similar to the target compound) are synthesized using N-phenylglycines and maleimides. This one-pot cascade reaction utilizes di-tert-butyl peroxide (DTBP) as an oxidant and anhydrous CuBr as a catalyst in chlorobenzene, achieving moderate to good yields (43-73%). The reaction proceeds through oxidative decarboxylation, 1,2-addition, intramolecular cyclization, tautomerization, and aromatization. []
Molecular Structure Analysis
  • Reaction with Mosher Acid Chloride: Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one reacts with (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride [(R)-(−)-Mosher acid chloride] to form (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate. This reaction helps establish the absolute configuration of the pyrrolopiperidine fragment. []
Mechanism of Action
  • Phosphodiesterase 4 (PDE4) Inhibition: Derivatives such as 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine show promising inhibitory activity against PDE4, an enzyme involved in inflammatory processes. []
Physical and Chemical Properties Analysis
  • Hydrogen Bonding: The water molecule in the monohydrate form of (3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one acts as both a hydrogen bond acceptor (from the amino group) and a double donor (forming O—H⋯O hydrogen bonds). This contributes to the formation of infinite bands along the a axis in the crystal structure. []
Applications
  • Drug Discovery: Derivatives of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one have shown potential for developing treatments for various diseases. These include:
    • Thromboembolic Diseases: Compounds like 1-(3-chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide exhibit inhibitory activity against Factor Xa, a key enzyme in the coagulation cascade, making them potential candidates for treating thromboembolic diseases. []
    • Inflammatory Diseases: The PDE4 inhibitory activity of some derivatives, like 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (IC50 = 0.03-1.6 μM), suggests potential applications in treating inflammatory diseases like asthma. []

(3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one monohydrate

  • Compound Description: This compound was synthesized to determine the absolute configuration of the pyrrolopiperidine fragment in a series of compounds. The structure was established based on the known configuration of the (R)-Mosher acid chloride used in its synthesis. []
  • Relevance: This compound shares the core pyrido[3,4-c]pyridine structure with 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, differing by the presence of a pyrrolidine ring fused to the pyridine moiety instead of a pyrazole ring. []

1-(3-chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

  • Compound Description: This compound, and its pharmaceutically acceptable salts, are identified as inhibitors of Factor Xa, a key enzyme in the coagulation cascade. These inhibitors are suggested for the treatment of thromboembolic diseases, including arterial and venous cardiovascular disorders. []
  • Relevance: This compound shares the core 1H-pyrazolo[3,4-c]pyridin structure with the target compound, differing in the substituents on the pyrazole and pyridine rings. Notably, this compound has a carboxamide group at the 3-position and a complex substituent at the 6-position of the core structure. []

3-(1-hydroxy-1-methylethyl)-1-(4-methoxyphenyl)-6-[4-(2-oxo-2H-pyridin-1-yl)phenyl]-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one

  • Compound Description: Similar to the previous compound, this molecule and its pharmaceutically acceptable salts are presented as Factor Xa inhibitors for potential use in treating thromboembolic diseases. []
  • Relevance: This compound also shares the core 1H-pyrazolo[3,4-c]pyridin scaffold but is distinguished from the target compound by a 7-oxo group and distinct substituents at the 1-, 3-, and 6-positions. The presence of a hydroxyl group introduces additional structural variation. []

3,6-Di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Compound Description: This class of compounds was synthesized using a magnetically separable graphene oxide anchored sulfonic acid catalyst. These compounds were prepared via a one-pot, three-component reaction under microwave irradiation using a deep eutectic solvent, highlighting a green chemistry approach. []
  • Relevance: While sharing a similar pyrazolopyridine core, these compounds differ from 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one by having a pyrazolo[3,4-b]pyridine core instead of a pyrazolo[3,4-c]pyridine core. They also possess distinct substituents, including a nitrile group at the 5-position and two pyridinyl groups at the 3- and 6-positions. []

1H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones and 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones

  • Compound Description: These two regioisomers were synthesized through a controlled site-selective annulation of 3,5-diethoxycarbonyl 4-hydrazonyl pyrazoles. The study demonstrated control over the regioselectivity of the reaction, influenced by factors such as reaction temperature and Lewis acid catalysts. []
  • Relevance: Although structurally distinct from 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, these compounds are included due to their close relationship within the broader pyrazolopyridine chemical space. Notably, they incorporate a pyridazine ring fused to the pyrazole core instead of a pyridine ring. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This complex polycyclic compound was synthesized through a reaction between a thieno[2,3-d]pyrimidine-substituted pyrazole amine and a substituted chromone. An iron chloride-silica catalyst facilitated this reaction. []

1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylisoquinoline-1(2H)-ones

  • Compound Description: This group of compounds represents a novel class of Phosphoinositide 3-kinase (PI3K) inhibitors. These inhibitors are specifically designed to target the delta (δ) and/or gamma (γ) isoforms of PI3K, which are implicated in cancer and other diseases. []
  • Relevance: These compounds diverge from 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one by featuring a pyrazolo[3,4-d]pyrimidine core linked to a phenylisoquinoline moiety. This distinct architecture highlights the diversity within the broader family of fused heterocyclic compounds. []

1-Aryl-1,4-dihydro-3-methyl[1]benzopyrano[2,3-c]pyrazol-4-ones

  • Compound Description: This series of compounds, alongside related structures, was synthesized to investigate their binding affinities for A1 and A2a adenosine receptors. This research aimed to define structure-activity relationships within these novel classes of adenosine receptor ligands. []
  • Relevance: Although possessing a pyrazole ring, these compounds differ from 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one due to the presence of a benzopyran system fused to the pyrazole moiety. The lack of a pyridine ring further distinguishes them. []

1-Aryl-4,9-dihydro-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-ones

  • Compound Description: Similar to the previous compounds, this series was also part of a study exploring A1 and A2a adenosine receptor binding. The synthesis and evaluation of these compounds contributed to understanding the structure-activity relationships governing adenosine receptor interactions. []
  • Relevance: These compounds share a pyrazoloquinoline core, distinguishing them from 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, which possesses a pyrazolopyridine core. Despite this difference, they underscore the structural diversity within this class of heterocyclic compounds. []

1-Aryl-1H-imidazo[4,5-b]quinoxalines

  • Compound Description: These compounds were synthesized and evaluated alongside the previously mentioned pyrazole-containing compounds for their A1 and A2a adenosine receptor binding activities. []
  • Relevance: Unlike 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, these compounds feature an imidazoquinoxaline core, lacking the pyrazole ring entirely. Their inclusion emphasizes the exploration of diverse heterocyclic scaffolds in the search for new adenosine receptor ligands. []

3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium Energetic Ionic Compounds

  • Compound Description: This class of compounds represents a new type of energetic ionic compound. The paper describes a practical synthesis for these compounds, which are of interest for their potential energetic properties. []
  • Relevance: These compounds are isomers of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, sharing the same core structure but with different substituents and a positive charge on the pyrazolopyridine ring. This isomeric relationship highlights the impact of subtle structural changes on the properties of these heterocyclic systems. []

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

  • Compound Description: CHMFL-EGFR-202 is a novel irreversible EGFR mutant kinase inhibitor. It exhibits a distinct binding mode and potent inhibitory activity against various EGFR mutants, including the drug-resistant L858R/T790M mutation. This compound holds potential as a drug candidate for EGFR mutant-driven non-small cell lung cancer (NSCLC). []
  • Relevance: While structurally distinct from 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, this compound shares a pyrazolo[3,4-d]pyrimidine core with the previously mentioned 1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylisoquinoline-1(2H)-ones. This common core highlights the relevance of this structural motif in medicinal chemistry. []

1H-Pyrrolo[3,4-c]quinoline-1,3(2H)-diones (PQLs)

  • Compound Description: This class of compounds was synthesized through a novel copper-catalyzed decarboxylative annulation reaction involving N-phenylglycines and maleimides. This one-pot cascade reaction offers an efficient approach to diverse PQLs, streamlining their synthesis compared to previous multi-step methods. []
  • Relevance: Although structurally distinct, PQLs share a similar heterocyclic framework with 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. They both feature a bicyclic system with a nitrogen-containing six-membered ring fused to a five-membered ring containing two heteroatoms. The presence of a pyrrole ring in PQLs instead of a pyrazole ring, along with differences in the six-membered ring, highlights the diversity possible within this general framework. []

3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines

  • Compound Description: These compounds were synthesized using a novel, environmentally friendly method. This approach utilizes readily available anilines and pyrazolones as starting materials and DMSO as both solvent and a methine source, eliminating the need for transition-metal catalysts and oxidants. []

1H- and 2H-pyrazolo[3,4-c][2,1]benzothiazepines

  • Compound Description: These novel heterocyclic systems, representing the first examples of their kind, were synthesized starting from ethyl chlorosulfonylpyrazole-4-carboxylates. []

2-[2-(3-methyl-4,5-substituted biphenyl pyrazolo [3,4-c]pyrazol-1(5H)-yl)alkoxy]-1H-isoindole-1,3(2H)-diones

  • Compound Description: This group of compounds was synthesized and evaluated for their antimicrobial activity against a panel of six bacterial strains. []
  • Relevance: These compounds share the pyrazolo[3,4-c]pyrazole moiety with several other compounds discussed in this section, indirectly connecting them to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. The presence of an isoindoledione ring system and a biphenyl substituent further distinguishes their chemical structures. []

7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines

  • Compound Description: This class of compounds emerged from research focusing on inhibiting human eosinophil phosphodiesterase (PDE). Starting with a lead compound discovered through high-throughput screening, further structural optimization yielded analogs significantly more potent than the initial hit. One such compound, CP-220,629, demonstrated efficacy in preclinical models of airway obstruction and inflammation. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

  • Compound Description: This series of novel oxazolidinone derivatives incorporates a thienopyridine ring system. The synthetic route involved a six-step process, culminating in the formation of various amide, sulfonamide, and carbamate derivatives. These compounds were evaluated for their antimicrobial activity against Gram-positive bacteria. []
  • Relevance: While structurally distinct from 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, these compounds are mentioned due to their potential for antimicrobial activity, a property also explored for other related compounds discussed in this section. The distinct chemical structures highlight the diverse approaches to developing novel antimicrobial agents. []

1-(4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-3-methyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one Derivatives

  • Compound Description: This group of disperse dyes was synthesized and evaluated for their application on polyester fabric. Their color properties and fastness were assessed, demonstrating their potential use as coloring agents. []
  • Relevance: These compounds are related to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one through the presence of the pyrazolo[3,4-c]pyridazine core. The additional pyrazolone moiety and the phenylhydrazone substituent contribute to their distinct properties as dyes. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. Research investigated its mechanism of action in rat mesenteric arteries, revealing its ability to induce vasorelaxation through both cGMP-dependent and -independent pathways. []
  • Relevance: This compound, while possessing a pyrazolo[3,4-b]pyridine core, highlights the pharmacological relevance of pyrazolopyridine derivatives, aligning with the interest in the biological activities of compounds related to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. []

3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)

  • Compound Description: YC-1, similar to BAY 41-2272, acts as an NO-independent sGC stimulator. The study on rat mesenteric arteries demonstrated its ability to induce vasorelaxation through multiple mechanisms, including cGMP elevation and calcium channel blockade. []
  • Relevance: Although structurally distinct from 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, YC-1 is mentioned alongside BAY 41-2272 due to its shared pharmacological target and similar mechanism of action. This highlights the broader context of sGC modulation and its therapeutic potential. []

trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and trans-3-(Octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols

  • Compound Description: This series of compounds was synthesized and evaluated for their antinociceptive activity and opioid receptor binding profiles. The research aimed to explore structure-activity relationships and identify potential analgesic agents. []
  • Relevance: Although these compounds do not contain a pyrazole ring, they are mentioned because they were investigated for their antinociceptive activity. This pharmacological property is relevant to the broader context of exploring the biological activities of compounds related to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. []

4-Aryl-1H-pyrazolo[3,4-b]quinolines

  • Compound Description: This class of compounds, known as luminophores, is used in electroluminescent devices. A novel synthesis was developed, involving a three-component reaction under conventional heating or microwave irradiation. []
  • Relevance: Similar to the previously discussed 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines, these compounds are structurally related to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one through their pyrazole ring fused to a six-membered nitrogen-containing ring. The key difference lies in the presence of a quinoline system instead of a pyridine ring. []

6-Aminofuro[3,2–c]pyridin-3(2H)-ones

  • Compound Description: This class of compounds represents a series of GPR119 agonists developed for the treatment of type 2 diabetes mellitus. These compounds were designed to address the limitations of previous GPR119 agonists, particularly their potential for human ether-à-go-go related gene channel inhibition. []
  • Relevance: While structurally distinct from 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, these compounds are included due to their potential therapeutic application in diabetes. This highlights the broader context of exploring the biological activities of heterocyclic compounds for medicinal purposes. []

4-(4-Bromo­phen­yl)-3-meth­yl-1-phen­yl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • Compound Description: This compound was synthesized using microwave irradiation and its crystal structure was determined using X-ray analysis. The study revealed details about its molecular conformation and intermolecular interactions. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with several other compounds discussed, indirectly connecting it to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. []

1H-Pyrano[3,4-c]pyridin-8[7H]-one and Related Compounds

  • Compound Description: This group of compounds shares a structural framework commonly found in alkaloids present in Gentiana species and non-tryptamine units of certain indole alkaloids. The synthesis involved a photochemical reaction followed by base treatment and acid-catalyzed rearrangement. []
  • Relevance: These compounds, although structurally distinct, highlight the exploration of pyranopyridine scaffolds, indirectly relating them to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. The presence of a pyran ring fused to the pyridine moiety instead of a pyrazole ring distinguishes their chemical structures. []

methanone

  • Compound Description: The crystal structure of this compound, a 2-methoxy-substituted derivative, was determined by X-ray crystallography. The study revealed the absence of disorder in the thiophene ring and the presence of a C(5) chain graph-set motif, formed through C—H⋯O hydrogen bonds, linking molecules in the crystal structure. []
  • Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with other compounds discussed, indirectly connecting it to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. []

3-tert-Butyl-4-(4-chloro­phen­yl)-1-phenyl-1H-pyrazolo­[3,4-e][1,4]thia­zepin-7(4H,6H,8H)-one

  • Compound Description: The crystal structure of this compound was determined through X-ray analysis. The study revealed the conformation of the fused 1,4-thiazepinone ring and the presence of N—H⋯O and C—H⋯O hydrogen bonds in the crystal lattice. []

3-Methyl-1,4-diphenyl-7,8-dihydro-1H-furo(3,4-e)pyrazolo(3,4-b)pyridin-5(4H)-ones

  • Compound Description: These compounds were synthesized through an efficient, one-pot, four-component reaction using readily available starting materials. This method utilizes alum as a catalyst and provides the desired products in excellent yields. []
  • Relevance: These compounds share the pyrazolo[3,4-b]pyridine core with other compounds discussed, indirectly connecting them to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. []

Methyl (4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl)carbamate

  • Compound Description: The patent describes new solvates of methyl (4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl)carbamate, specifically a hemi-ethanol solvate. The patent also covers a process for preparing this solvate and its use in treating cardiovascular diseases. []
  • Relevance: While possessing a pyrazolo[3,4-b]pyridine core, this compound highlights the continued interest in the medicinal chemistry of pyrazolopyridine derivatives, aligning with the exploration of the biological activities of compounds related to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound was synthesized using microwave irradiation and its crystal structure was determined by X-ray crystallography. The study revealed details about its molecular conformation, highlighting the planarity of the pyrazolo[3,4-b]pyridine system and the intermolecular hydrogen bonding pattern. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with several other compounds discussed, indirectly connecting it to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. []

3‐(Substituted)‐4,5,6,7‐tetrahydro‐6‐(substituted)‐1H‐pyrazolo[3,4‐c]pyridine and 3‐(Substituted)‐5,6-dihydro-6‐(substituted)‐1H‐pyrazolo[3,4‐c]pyridin-7(4H)‐one Derivatives

  • Compound Description: This series of novel compounds was synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines. Several compounds showed promising activity and were further investigated for their inhibitory activity against a panel of eight human kinases, including Aurora-A, Aurora-B, CDK5/P25, and mTOR. []
  • Relevance: This set of compounds directly relates to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, sharing the core pyrazolo[3,4-c]pyridine structure. Variations arise from the presence of substituents at the 3- and 6-positions, and the presence or absence of a double bond in the tetrahydropyridine ring. []

4-(4-Chlorophenyl)-3,7,7-trimethyl-1-[2-(4-nitrobenzoyl)ethyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-one-ethanol (1/1)

  • Compound Description: The crystal structure of this compound, including its hydrogen bonding interactions and molecular packing, was analyzed using X-ray crystallography. []
  • Relevance: This compound, while sharing a pyrazoloquinoline core with some other entries, is indirectly related to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. []

Novel Pyrazolo[3,4‐b]pyridines

  • Compound Description: This research focused on synthesizing and evaluating novel pyrazolo[3,4‐b]pyridine derivatives for their antiproliferative activity. Several compounds showed potent activity against various cancer cell lines and exhibited inhibitory effects on the p38α kinase pathway. []
  • Relevance: While the core structure differs slightly, these compounds, like several others mentioned, demonstrate the importance of the pyrazolopyridine scaffold in medicinal chemistry, particularly in developing anticancer agents. This aligns with the interest in exploring the biological activities of compounds related to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. []

9H-Cyclopentyl-7-ethyl-3-(thiophen-2-yl)-pyrazolo[3,4-c]-1,2,4-triazolo-5,6-dihydro-[4,3-a]pyridine

  • Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase-4 (PDE-IV), an enzyme involved in inflammatory processes. An efficient ten-step synthesis of this compound, suitable for large-scale production, was developed. []
  • Relevance: This compound, while structurally distinct from 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, highlights the pharmacological importance of pyrazole-containing heterocycles, particularly in the context of inflammation, which may be relevant to the broader biological activities of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. []

4-Methyl-2-phenyl-1H-pyrazolo[3,4-b]quinolin-3(2H)-one Derivatives

  • Compound Description: This class of compounds represents a new class of translocator protein (TSPO) ligands. These compounds were designed based on existing TSPO ligands, and their synthesis involved alkylation of readily available starting materials. []

[, , ]Triazolo[3′,4′:3,2]pyrazolo[3,4-d]pyrimidines, Tetrazolo[1′,5′:1,5]pyrazolo[3,4-d]pyrimidines, and Pyrimido-[5′,4′:4,5]pyrazolo[3,2-c][1,2,4]triazines

  • Compound Description: This research explored the synthesis of various fused tricyclic heterocyclic systems, including the title compounds. These compounds were synthesized from 6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one through a series of reactions. []
  • Relevance: While not directly related to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, these compounds demonstrate the breadth of chemical space occupied by pyrazole-containing heterocycles and highlight the diversity achievable through synthetic modifications. []

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and its Derivatives

  • Compound Description: This patent describes a process for synthesizing high-yield and high-purity 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives. These compounds are valuable intermediates for preparing biologically active compounds, specifically glycogen synthase kinase-3 (GSK-3) inhibitors. []

Tetrahydro-1H-pyrazolo[3,4-b]pyridines, Oxazolo[5,4-b]pyrazolo[4,3-e]pyridines, 5-Amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones, and 3,4-Dihydro-5H-pyrazolo[4,3-f][1,7]naphthyridin-5-ones

  • Compound Description: This research describes a series of reactions starting from 5-amino-3-methyl-1-phenyl-1H-pyrazole and azlactones, leading to the formation of various pyrazolopyridine derivatives. Some of these compounds exhibited antioxidant activity and interesting luminescent properties. []
  • Relevance: This collection of compounds highlights the diversity of structures attainable from simple starting materials containing the pyrazolopyridine core. These compounds are indirectly related to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, demonstrating the breadth of chemical space occupied by pyrazole-containing heterocycles. []

5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound was synthesized, and its crystal structure was determined using X-ray analysis, revealing details about its molecular conformation and intermolecular hydrogen bonding interactions. []
  • Relevance: Although structurally distinct, this compound shares the pyrazolo[3,4-d]pyrimidine core with other entries, indirectly connecting it to 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one. []

(E)-2-[(2-Bromopyridin-3-yl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H)-one and 3-[(E)-(6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methyl]pyridin-2(1H)-one

  • Compound Description: These two compounds were synthesized from the reaction of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one and 2-bromonicotinaldehyde. []
  • Relevance: While structurally distinct from 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one, they highlight the reactivity of pyridines and their potential use in synthesizing more complex molecules. []

Properties

CAS Number

53975-70-5

Product Name

1H-Pyrazolo[3,4-c]pyridin-3(2H)-one

IUPAC Name

1,2-dihydropyrazolo[3,4-c]pyridin-3-one

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H2,8,9,10)

InChI Key

OZMFSEBVEVMFJE-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=O)NN2

Canonical SMILES

C1=CN=CC2=C1C(=O)NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.